Cas no 938458-71-0 (2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone)

2-(Methoxymethoxy)phenyl 3-(methoxymethoxy)phenyl methanone is a specialized aromatic ketone featuring methoxymethoxy-protected phenolic groups. This compound is particularly valuable in synthetic organic chemistry, where it serves as a versatile intermediate for the construction of complex molecular architectures. The methoxymethoxy (MOM) protecting groups enhance stability under reactive conditions while allowing selective deprotection when needed. Its well-defined structure and functional group compatibility make it suitable for applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound’s high purity and consistent performance ensure reliable results in multi-step synthetic routes, making it a preferred choice for researchers requiring precise control over reaction pathways.
2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone structure
938458-71-0 structure
Product name:2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone
CAS No:938458-71-0
MF:C17H18O5
MW:302.321825504303
CID:880141
PubChem ID:28063045

2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone Chemical and Physical Properties

Names and Identifiers

    • (2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
    • [2-(METHOXYMETHOXY)PHENYL][3-(METHOXYMETHOXY)PHENYL]METHANONE
    • [2-(methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone(SALTDATA: FREE)
    • MFCD09055164
    • AKOS022184520
    • CS-0362787
    • DTXSID801181837
    • BS-38643
    • [2-(methoxymethoxy)phenyl]-[3-(methoxymethoxy)phenyl]methanone
    • 938458-71-0
    • 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone
    • MDL: MFCD09055164
    • Inchi: InChI=1S/C17H18O5/c1-19-11-21-14-7-5-6-13(10-14)17(18)15-8-3-4-9-16(15)22-12-20-2/h3-10H,11-12H2,1-2H3
    • InChI Key: XLPHWRBBAFKJIL-UHFFFAOYSA-N
    • SMILES: COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OCOC

Computed Properties

  • Exact Mass: 302.11500
  • Monoisotopic Mass: 302.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 53.99000
  • LogP: 2.88300

2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone Security Information

2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M543765-500mg
[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone
938458-71-0
500mg
$ 65.00 2022-06-02
TRC
M543765-2.5g
[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone
938458-71-0
2.5g
$ 210.00 2022-06-02
1PlusChem
1P00GVXT-1g
[2-(methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone
938458-71-0 95%
1g
$35.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433457-1g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 95+%
1g
¥590.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433457-10g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 95+%
10g
¥2304.00 2024-04-24
Key Organics Ltd
BS-38643-5g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 >95%
5g
£166.00 2025-02-08
A2B Chem LLC
AH87089-1g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 95%
1g
$35.00 2024-07-18
eNovation Chemicals LLC
Y1236149-5g
[2-(METHOXYMETHOXY)PHENYL][3-(METHOXYMETHOXY)PHENYL]METHANONE
938458-71-0 95%
5g
$175 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433457-5g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 95+%
5g
¥1728.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433457-25g
(2-(Methoxymethoxy)phenyl)(3-(methoxymethoxy)phenyl)methanone
938458-71-0 95+%
25g
¥5752.00 2024-04-24

Additional information on 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone

Recent Advances in the Study of 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone (CAS: 938458-71-0)

The compound 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone (CAS: 938458-71-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique methoxymethoxy-substituted phenyl rings, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the key areas of interest in recent research has been the synthesis and structural modification of 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, achieving a high yield and purity. The researchers employed a series of protective group strategies to optimize the methoxymethoxy substitution, which is critical for the compound's stability and reactivity. These advancements in synthetic chemistry have paved the way for further exploration of its pharmacological properties.

In terms of biological activity, preliminary in vitro studies have revealed that 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that this compound significantly reduced the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone with its target proteins. A study featured in the Journal of Chemical Information and Modeling (2023) utilized advanced quantum mechanical calculations to predict the compound's binding affinity and selectivity. The results indicated that the methoxymethoxy groups play a crucial role in stabilizing the ligand-protein complex, which could be leveraged for the design of more potent derivatives.

Despite these promising findings, challenges remain in the development of 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on formulating this compound into nanoparticle-based delivery systems to enhance its pharmacokinetic profile, as reported in a 2023 study published in the International Journal of Pharmaceutics.

In conclusion, the compound 2-(Methoxymethoxy)phenyl3-(methoxymethoxy)phenylmethanone (CAS: 938458-71-0) represents a promising candidate for drug development, with recent research highlighting its synthetic accessibility, biological activity, and potential therapeutic applications. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be essential for translating these findings into clinical benefits. This research brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this intriguing molecule in the field of chemical biology and medicine.

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